1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one
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Overview
Description
1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one is an organic compound characterized by the presence of dichloro and methoxy substituents on a phenoxy ring, attached to a propan-2-one moiety
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one typically involves the reaction of 2,4-dichloro-5-methoxyphenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of toluene as a solvent, where the reactants are refluxed with stirring for a specified duration, followed by filtration and drying to obtain the desired product .
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Scientific Research Applications
1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that further react to yield the final products. The pathways involved include the formation of sigma complexes and subsequent elimination steps .
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methoxyphenoxy)propan-2-one can be compared with similar compounds such as:
1-(2,4,5-Trimethoxyphenyl)propan-2-one: This compound has additional methoxy groups, which can influence its reactivity and applications.
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine: This compound contains a bipyrimidine structure, making it distinct in terms of its chemical behavior and uses.
1,3-Bis(2-methoxyphenoxy)propan-2-ol: This compound has a different substitution pattern, affecting its physical and chemical properties.
Properties
Molecular Formula |
C10H10Cl2O3 |
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Molecular Weight |
249.09 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenoxy)propan-2-one |
InChI |
InChI=1S/C10H10Cl2O3/c1-6(13)5-15-10-4-9(14-2)7(11)3-8(10)12/h3-4H,5H2,1-2H3 |
InChI Key |
GVKVHDNEKKRGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=C(C(=C1)OC)Cl)Cl |
Origin of Product |
United States |
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